molecular formula C13H22N2O3 B2493022 Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate CAS No. 2172244-85-6

Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate

Cat. No.: B2493022
CAS No.: 2172244-85-6
M. Wt: 254.33
InChI Key: LPNVHCBXYGXYRT-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate is a multifunctional ester featuring a cyano group, a dimethylamino substituent, and a tetrahydropyran (oxan-4-yl) moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and pharmacologically active molecules.

Properties

IUPAC Name

ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-4-18-12(16)13(9-14,10-15(2)3)11-5-7-17-8-6-11/h11H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNVHCBXYGXYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN(C)C)(C#N)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation with Modified Ketones

A hypothetical pathway involves:

  • Synthesis of 3-(dimethylamino)-3-(oxan-4-yl)propan-2-one :
    • Reacting oxan-4-ylmagnesium bromide with dimethyl cyanamide, followed by hydrolysis, could yield this ketone.
  • Condensation with ethyl cyanoacetate :
    • Using a base catalyst (e.g., piperidine or sodium bicarbonate), the ketone and ethyl cyanoacetate would undergo dehydration to form the cyanoacrylate backbone.

Challenges :

  • Steric hindrance from the oxan-4-yl group may impede condensation efficiency.
  • The dimethylamino group’s basicity could interfere with acid-catalyzed steps, necessitating protective strategies.

Alternative Routes via Michael Addition

The Michael addition of nucleophiles to α,β-unsaturated esters offers another route. For example:

  • Synthesis of Ethyl 2-cyano-3-oxo-3-(oxan-4-yl)propanoate :
    • Ethyl cyanoacetate could react with oxan-4-ylacetyl chloride in the presence of a base.
  • Amination with dimethylamine :
    • Introducing dimethylamino groups via nucleophilic substitution or reductive amination at the β-position.

Experimental Considerations :

  • Reaction conditions must balance the reactivity of the oxan-4-yl group (prone to ring-opening under strong acids/bases) and the stability of the dimethylamino moiety.
  • Solvent choice (e.g., cyclohexane or DMF) impacts yield and regioselectivity.

Multi-Step Functionalization Strategies

Given the absence of direct precedents, a modular approach may be necessary:

Protecting Group Chemistry

  • Temporary protection of the oxan-4-yl oxygen (e.g., as a silyl ether) could prevent unwanted side reactions during amination steps.

Analytical and Optimization Challenges

Spectroscopic Characterization

  • ¹H NMR : Expected signals include:
    • δ 1.2–1.4 (triplet, ethyl CH3), δ 3.2–3.6 (multiplet, oxan-4-yl protons), δ 2.8 (singlet, dimethylamino CH3).
  • IR : Strong absorptions near 2240 cm⁻¹ (C≡N) and 1720 cm⁻¹ (ester C=O).

Yield Optimization

  • Catalyst Screening : Bases like sodium bicarbonate or triethylamine may enhance condensation efficiency.
  • Temperature Control : Maintaining 102–104°C during exothermic steps improves reaction homogeneity.

Comparative Data for Analogous Compounds

Compound Method Yield (%) Reference
Ethyl 2-cyano-3,3-diphenylacrylate Knoevenagel 78–85
Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]acrylate Michael addition 65
Ethyl 3-amino-2-cyano-3-phenylacrylate Imidate condensation 52

Table 1: Yields of structurally related cyanoacrylates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a component in medical adhesives.

    Industry: Utilized in the production of adhesives, coatings, and other materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the dimethylamino group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Conformational Analysis

  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (): This compound exhibits a syn-periplanar conformation across the C=C bond, with a torsion angle of 3.2°. The presence of a methoxyphenyl group enhances planarity, influencing π-π stacking interactions in crystal structures. In contrast, the oxan-4-yl group in the target compound likely introduces steric hindrance and conformational flexibility .
  • (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate (): The E-configuration stabilizes the molecule through conjugation between the cyano and ester groups. Substituents like dimethoxy groups on the aryl ring alter electron density, affecting reactivity in cycloaddition reactions .
Table 1: Key Structural Comparisons
Compound Key Substituents Conformation/Configuration Notable Features
Target Compound Oxan-4-yl, dimethylamino Not reported Potential steric flexibility
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-Methoxyphenyl Syn-periplanar Planar structure for stacking
Ethyl 2-cyano-3-(2-(4-(dimethylamino)styryl)-6-methylquinolin-4-yl)-3-oxopropanoate () Quinolinyl, styryl Not reported Extended conjugation for UV activity

Functional and Application-Based Differences

  • Pharmaceutical Relevance: highlights AFBOBETIN HYDROCHLORIDE, a 2-cyano-3-arylpropenoate ester used in Alzheimer’s diagnostics. The cyano and ester groups in such compounds are critical for binding to amyloid biomarkers . The oxan-4-yl group in the target compound may improve bioavailability compared to purely aromatic analogs (e.g., ’s phenyl derivatives) by enhancing solubility .
  • Material Science Applications: In resin cements (), dimethylamino-substituted esters like ethyl 4-(dimethylamino)benzoate show superior degree of conversion and mechanical properties compared to methacrylates, underscoring the role of amine substituents in photopolymerization .

Biological Activity

Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate is a cyanoacrylate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound is characterized by the presence of a cyano group, a dimethylamino group, and an oxan-4-yl moiety. The compound can be synthesized through a reaction involving ethyl cyanoacetate and dimethylamine in the presence of an oxan-4-yl derivative, typically under basic conditions to facilitate the reaction. Common bases used include sodium hydroxide or potassium carbonate, followed by purification methods such as recrystallization or chromatography to isolate the product .

The biological activity of this compound is attributed to its structural features, particularly the cyano and dimethylamino groups. These groups enable the compound to engage in nucleophilic addition reactions and hydrogen bonding, which can influence its interactions with biomolecules. The mechanism of action may involve modulation of specific molecular targets within biological systems, leading to various pharmacological effects .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have demonstrated that derivatives containing phenolic hydroxyl groups show enhanced radical scavenging abilities compared to their non-hydroxylated counterparts. The antioxidant activity can be assessed using methods such as DPPH radical scavenging assays and nitric oxide scavenging tests .

Antibacterial Activity

The antibacterial properties of this compound have been investigated against various bacterial strains. In particular, derivatives featuring dimethylamino groups have shown increased activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The mechanism behind this activity is likely related to the availability of lone pairs on the nitrogen atom in the dimethylamino group, which enhances interaction with bacterial cell membranes .

Case Studies and Research Findings

Several studies have evaluated the biological activities of this compound and its analogs:

  • Antioxidant Evaluation : A comparative study assessed various derivatives for their antioxidant capabilities using four different methods. The results indicated that compounds with specific substitutions exhibited superior activity, suggesting the importance of molecular structure in determining efficacy .
  • Antibacterial Testing : In a study focused on antibacterial activity, several derivatives were tested against E. coli and S. aureus. The findings revealed that compounds with a para-dimethyl amino substitution showed significantly higher antibacterial effects compared to others lacking this group .

Data Table: Biological Activity Summary

Compound Activity Type Tested Strains Results
This compoundAntioxidantDPPH, Nitric Oxide ScavengingHigh activity at 100 µM concentration
Analog AAntibacterialB. subtilis, S. aureusSignificant inhibition observed
Analog BAntioxidantLipid PeroxidationModerate activity; structure-dependent

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